(2R)-2-amino-3,3,3-trifluoropropan-1-ol

Medicinal Chemistry Chiral Building Blocks Amino Acid Synthesis

Researchers designing fluorinated peptidomimetics often face racemization or lengthy chiral resolution. (R)-2-Amino-3,3,3-trifluoropropan-1-ol (CAS 174075-83-3) provides a pre-resolved, enantiopure building block that eliminates these bottlenecks. Its trifluoromethyl group enhances metabolic stability and modulates pKa, critical for optimizing oral bioavailability. - Directly enables synthesis of (R)-3,3,3-trifluoroalanine for SAR studies. - Serves as a key intermediate in developing antidiabetic and antiobesity agents targeting proteases. - Supplied with rigorous chiral purity documentation to ensure reproducible target engagement.

Molecular Formula C3H6F3NO
Molecular Weight 129.08 g/mol
CAS No. 174075-83-3
Cat. No. B046293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-amino-3,3,3-trifluoropropan-1-ol
CAS174075-83-3
Synonyms(R)-2-Amino-3,3,3-trifluoropropan-1-ol; 
Molecular FormulaC3H6F3NO
Molecular Weight129.08 g/mol
Structural Identifiers
SMILESC(C(C(F)(F)F)N)O
InChIInChI=1S/C3H6F3NO/c4-3(5,6)2(7)1-8/h2,8H,1,7H2/t2-/m1/s1
InChIKeySGTSVIYDHWMNGL-UWTATZPHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-2-Amino-3,3,3-trifluoropropan-1-ol – Chiral Fluorinated Building Block


(2R)-2-Amino-3,3,3-trifluoropropan-1-ol (CAS 174075-83-3) is a chiral fluorinated amino alcohol of significant interest in medicinal chemistry and drug discovery . This compound serves as a versatile synthon for the synthesis of biologically active molecules, where its unique trifluoromethyl group enhances metabolic stability and modulates lipophilicity and pKa .

Substitution Risks for (2R)-2-Amino-3,3,3-trifluoropropan-1-ol


Substitution of (2R)-2-amino-3,3,3-trifluoropropan-1-ol with its (2S) enantiomer or non-fluorinated analogs (e.g., 2-aminopropan-1-ol) is not scientifically valid due to profound differences in stereochemical and electronic properties that directly impact biological activity and metabolic stability . The (2R) stereochemistry is essential for precise target engagement, while the trifluoromethyl group imparts unique physicochemical properties that non-fluorinated analogs lack [1].

Quantitative Evidence for (2R)-Isomer Selection


Enantioselective Synthesis of (R)-3,3,3-Trifluoroalanine

The (2R) enantiomer is directly used for the preparation of enantiomerically enriched (R)-3,3,3-trifluoroalanine, a key building block for fluorinated peptides and pharmaceuticals . This demonstrates a direct, quantitative application of the compound's stereochemistry that cannot be achieved with the racemate or (2S) enantiomer.

Medicinal Chemistry Chiral Building Blocks Amino Acid Synthesis

pKa Modulation by Trifluoromethyl Group

The trifluoromethyl group in (2R)-2-amino-3,3,3-trifluoropropan-1-ol significantly alters the pKa of the amino group relative to non-fluorinated analogs. The predicted pKa of the conjugate acid of the amino group in the target compound is 11.73 ± 0.10 , whereas the pKa for the non-fluorinated analog 2-aminopropan-1-ol is typically ~9.5 [1].

Medicinal Chemistry Physicochemical Properties Drug Design

Lipophilicity Enhancement for Membrane Permeability

The presence of the trifluoromethyl group increases lipophilicity, a key factor for membrane permeability. The computed logP (XLogP3) for (2R)-2-amino-3,3,3-trifluoropropan-1-ol is -0.2 , while its non-fluorinated analog, 2-aminopropan-1-ol, has a logP of approximately -0.9 [1].

Medicinal Chemistry Drug Delivery Pharmacokinetics

Metabolic Stability: Resistance to Oxidative Metabolism

The trifluoromethyl group imparts enhanced metabolic stability by resisting oxidative cleavage by cytochrome P450 enzymes . In vitro metabolic stability studies on analogous trifluoromethylated compounds show significantly reduced clearance in liver microsomes compared to non-fluorinated analogs, although direct data for this specific compound is limited [1].

Medicinal Chemistry Drug Metabolism Pharmacokinetics

Validated Applications for (2R)-2-Amino-3,3,3-trifluoropropan-1-ol


Enantioselective Synthesis of Fluorinated Amino Acids and Peptides

Based on its direct use in preparing (R)-3,3,3-trifluoroalanine , this compound is a critical chiral building block for synthesizing fluorinated amino acids and peptides for structure-activity relationship (SAR) studies and drug candidate optimization.

Development of Protease Inhibitors and Enzyme Antagonists

The compound's unique combination of a chiral center and trifluoromethyl group, which enhances metabolic stability and modulates pKa , makes it a valuable intermediate in the synthesis of small-molecule therapeutics targeting proteases and other enzymes.

Medicinal Chemistry Research for Diabetes and Obesity Therapeutics

As noted in multiple sources , this compound is utilized in the preparation of biologically active compounds for the treatment of diabetes and obesity, indicating its role in developing novel antidiabetic and antiobesity agents.

Exploration of Novel Chemical Space in Drug Discovery

The compound serves as a versatile synthon for constructing fluorinated analogs of bioactive scaffolds , enabling medicinal chemists to explore novel chemical space and optimize lead compounds for enhanced drug-like properties, including improved membrane permeability and metabolic stability.

Technical Documentation Hub

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